2-Ethyl-3,4-dihydroisoquinolin-1-one
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Overview
Description
3,4-dihydroisoquinolin-1-one is a bioactive natural scaffold . It has been used for plant disease management .
Synthesis Analysis
59 derivatives of 3,4-dihydroisoquinolin-1-one were synthesized using the Castagnoli–Cushman reaction .Molecular Structure Analysis
The molecular structure of 3,4-dihydroisoquinolin-1-one is complex . The three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity .Chemical Reactions Analysis
The Castagnoli–Cushman reaction was used to synthesize 3,4-dihydroisoquinolin-1-one derivatives .Scientific Research Applications
Synthesis and Antitumor Applications
2-Ethyl-3,4-dihydroisoquinolin-1-one derivatives have been explored in the synthesis of novel annulated dihydroisoquinoline heterocycles. These compounds have shown promise in antitumor applications, particularly against breast adenocarcinoma, hepatocellular carcinoma, and colorectal carcinoma cell lines. Their synthesis involves coupling with diazotized anilines and treatment with α-bromoketones, leading to structures that may initiate apoptosis in cancer cells (Saleh et al., 2020).
Chemical Synthesis Methods
The compound has been utilized in various chemical synthesis methods. For instance, fluorinated 1-benzoyl-3,4-dihydroisoquinolines were synthesized using a one-pot procedure from corresponding fluorinated ethyl amines, demonstrating the compound’s versatility in organic synthesis (Severin et al., 2010). Additionally, a method for preparing N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds through a cross-coupling/cyclization/N-deprotection/N-alkylation sequence has been demonstrated, highlighting its role in the synthesis of complex organic molecules (Freeman et al., 2023).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound, such as 2-(pyrrolidin-1-yl)ethyl derivatives, have been synthesized and evaluated as potent histamine-3 receptor antagonists. This research demonstrates the potential of these compounds in developing new pharmaceuticals (Zhou et al., 2012).
Biological Activity and Antibiotic Potential
The biological activity of this compound derivatives has been studied, with some compounds showing high activity against bacteria and fungi. For instance, helquinoline, a tetrahydroquinoline derivative, displayed significant antimicrobial properties (Asolkar et al., 2004).
Mechanism of Action
Target of Action
It’s known that 3,4-dihydroisoquinolinone derivatives exhibit various biological and pharmacological properties, such as anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities . Therefore, it’s plausible that 2-Ethyl-3,4-dihydroisoquinolin-1-one may interact with similar targets.
Mode of Action
One study suggests that a derivative of 3,4-dihydroisoquinolin-1-one might disrupt the biological membrane systems of pythium recalcitrans, a phytopathogen
Biochemical Pathways
Given the broad range of biological activities associated with 3,4-dihydroisoquinolinone derivatives , it’s likely that multiple pathways could be influenced.
Pharmacokinetics
It’s known that the introduction of substituents at the 3-position in 3,4-dihydroisoquinolinone derivatives generally improves their biostability . This suggests that this compound may have favorable pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
A derivative of 3,4-dihydroisoquinolin-1-one showed antioomycete activity against pythium recalcitrans . This suggests that this compound might have similar effects, but more research is needed to confirm this.
Future Directions
Properties
IUPAC Name |
2-ethyl-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-12-8-7-9-5-3-4-6-10(9)11(12)13/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCDZDVDKGWTAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82481-09-2 |
Source
|
Record name | 2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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